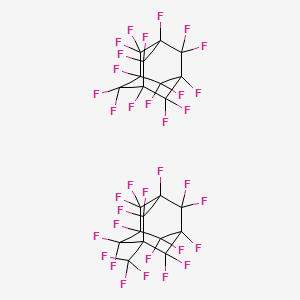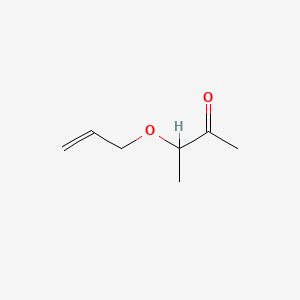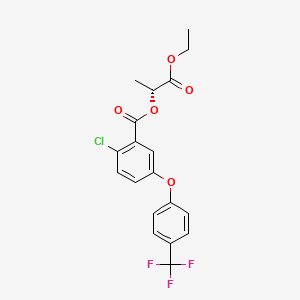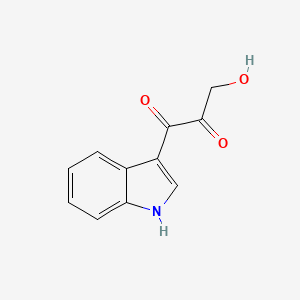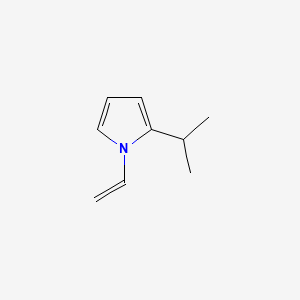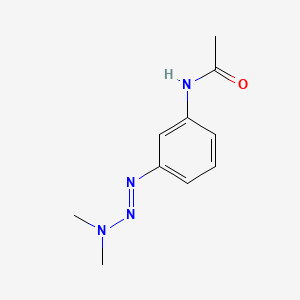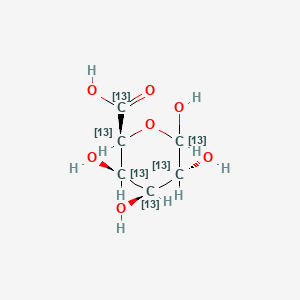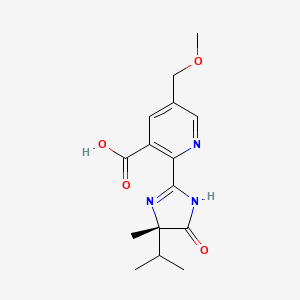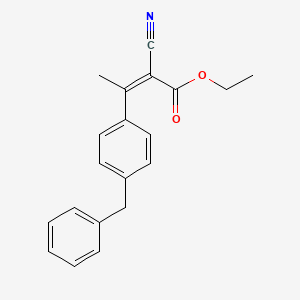
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of cyanoesters This compound is characterized by the presence of a benzylphenyl group, a cyano group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-benzylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by the addition of a cyano group to the resulting intermediate. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.
Methyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(Z)-Ethyl 3-(4-Phenyl)-2-cyanobut-2-enoate: Similar structure but without the benzyl group.
Uniqueness
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological interactions. The presence of the benzyl group also adds to its distinctiveness, potentially enhancing its binding affinity to certain molecular targets.
Propiedades
Fórmula molecular |
C20H19NO2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(4-benzylphenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-3-23-20(22)19(14-21)15(2)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3/b19-15- |
Clave InChI |
XONWPBOYFVZCEH-CYVLTUHYSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C)\C1=CC=C(C=C1)CC2=CC=CC=C2)/C#N |
SMILES canónico |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
